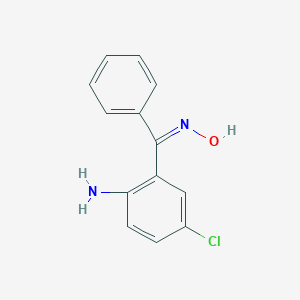
Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime
Description
Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime: is an organic compound characterized by the presence of an amino group, a chlorophenyl group, and a phenylmethylidene group attached to a hydroxylamine moiety
Properties
CAS No. |
15185-66-7 |
|---|---|
Molecular Formula |
C13H11ClN2O |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C13H11ClN2O/c14-10-6-7-12(15)11(8-10)13(16-17)9-4-2-1-3-5-9/h1-8,17H,15H2/b16-13- |
InChI Key |
GCAVNCINXJNLED-SSZFMOIBSA-N |
SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C2=C(C=CC(=C2)Cl)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)N |
Other CAS No. |
18097-52-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime typically involves the condensation of 2-amino-5-chlorobenzophenone with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The reaction can be represented as follows:
[ \text{2-amino-5-chlorobenzophenone} + \text{hydroxylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. Catalysts such as acids or bases are used to accelerate the reaction, and the reaction temperature is carefully controlled. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases.
- Studied for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new polymers and materials.
Mechanism of Action
The mechanism of action of Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The imine group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
- 2-amino-5-chlorobenzophenone
- Phenylhydroxylamine
- N-phenylhydroxylamine
Comparison:
- 2-amino-5-chlorobenzophenone lacks the hydroxylamine moiety, making it less reactive in certain biochemical assays.
- Phenylhydroxylamine does not have the chlorophenyl group, which can affect its binding affinity to specific targets.
- N-phenylhydroxylamine is structurally similar but lacks the chlorophenyl group, which can influence its chemical reactivity and biological activity.
Uniqueness: The presence of both the chlorophenyl and hydroxylamine groups in Methanone, (2-amino-5-chlorophenyl)phenyl-, oxime imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


